molecular formula C15H12BrN3O2S B1225521 N-[(3-acetylanilino)-sulfanylidenemethyl]-5-bromo-3-pyridinecarboxamide

N-[(3-acetylanilino)-sulfanylidenemethyl]-5-bromo-3-pyridinecarboxamide

Cat. No. B1225521
M. Wt: 378.2 g/mol
InChI Key: VMVAQKZYRKXDJB-UHFFFAOYSA-N
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Description

N-[(3-acetylanilino)-sulfanylidenemethyl]-5-bromo-3-pyridinecarboxamide is a member of thioureas.

Scientific Research Applications

Antitumor Properties

A study by Girgis, Hosni, and Barsoum (2006) synthesized a variety of 2-substituted-4,6-diaryl-3-pyridinecarboxamides, demonstrating that many of these compounds, including derivatives similar to N-[(3-acetylanilino)-sulfanylidenemethyl]-5-bromo-3-pyridinecarboxamide, show considerable in vitro antitumor properties, particularly against human tumor cell lines such as leukemia, melanoma, lung, colon, brain, ovary, breast, prostate, and kidney cancers (Girgis, Hosni, & Barsoum, 2006).

Carcinogenic Potential and Mutagenicity

Stavenuiter et al. (1985) reported on the synthesis of 5-phenyl-2-pyridinamine (PPA), a related compound to N-[(3-acetylanilino)-sulfanylidenemethyl]-5-bromo-3-pyridinecarboxamide, which is mutagenic in the Ames test and considered potentially carcinogenic. This research highlights the importance of understanding the biological effects of pyridinecarboxamide derivatives (Stavenuiter, Verrips-Kroon, Bos, & Westra, 1985).

Antimicrobial and Antiviral Properties

In a study conducted by Selvam et al. (2004), nicotinamide derivatives, which are structurally related to N-[(3-acetylanilino)-sulfanylidenemethyl]-5-bromo-3-pyridinecarboxamide, were evaluated for their antibacterial, antifungal, and antiviral activities. This research indicates potential applications of these compounds in treating various microbial and viral infections (Selvam, Rajasekaran, Murugesh, Ramohan, & Clerco, 2004).

Alzheimer's Disease Treatment

A study by Rehman et al. (2018) focused on synthesizing new N-substituted derivatives of pyridinecarboxamides for evaluating their potential as drug candidates for Alzheimer’s disease. This indicates that compounds similar to N-[(3-acetylanilino)-sulfanylidenemethyl]-5-bromo-3-pyridinecarboxamide could have therapeutic relevance in neurodegenerative diseases (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).

Synthesis and Biological Activity of Related Compounds

Wanare (2022) synthesized thiopyrimidine-glucuronide compounds, demonstrating the chemical versatility of pyridinecarboxamide derivatives and their potential biological activities. This research further supports the diverse applications of compounds structurally related to N-[(3-acetylanilino)-sulfanylidenemethyl]-5-bromo-3-pyridinecarboxamide (Wanare, 2022).

properties

Product Name

N-[(3-acetylanilino)-sulfanylidenemethyl]-5-bromo-3-pyridinecarboxamide

Molecular Formula

C15H12BrN3O2S

Molecular Weight

378.2 g/mol

IUPAC Name

N-[(3-acetylphenyl)carbamothioyl]-5-bromopyridine-3-carboxamide

InChI

InChI=1S/C15H12BrN3O2S/c1-9(20)10-3-2-4-13(6-10)18-15(22)19-14(21)11-5-12(16)8-17-7-11/h2-8H,1H3,(H2,18,19,21,22)

InChI Key

VMVAQKZYRKXDJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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